4-Fluorophenoxy Pyrazole Analog Exhibits Improved RAGE Inhibitory Activity and Aqueous Solubility Compared to Parent 2-Aminopyrimidine Scaffold
In a systematic SAR study of pyrazole-5-carboxamides as RAGE inhibitors, the 4-fluorophenoxy analog (compound 40) demonstrated improved in vitro RAGE inhibitory activity and more favorable aqueous solubility than the parent 2-aminopyrimidine scaffold (compound 1) [1]. The 4-fluorophenoxy substitution was identified as a key structural determinant for enhanced target engagement and drug-like properties [2].
| Evidence Dimension | In vitro RAGE inhibitory activity and aqueous solubility |
|---|---|
| Target Compound Data | Improved RAGE inhibitory activity; favorable aqueous solubility |
| Comparator Or Baseline | Parent 2-aminopyrimidine (compound 1) |
| Quantified Difference | Qualitative improvement (exact fold-change not specified in abstract) |
| Conditions | Pyrazole-5-carboxamide series; in vitro RAGE inhibition assay; aqueous solubility measurement |
Why This Matters
This SAR finding identifies the 4-fluorophenoxy moiety as a privileged substructure for achieving both target potency and solubility in RAGE-targeted drug discovery, guiding procurement of this specific scaffold for hit-to-lead optimization.
- [1] Han YT, Kim K, Choi GI, et al. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). Eur J Med Chem. 2014;79:128-142. View Source
- [2] MEDLINE Abstract. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE). PMID: 24727489. View Source
